~10-Fold Superior Potency Against Drug-Sensitive Giardia lamblia (WB) Compared to Metronidazole
Compound 12k (n-cyclohexyl-5-nitro-1H-imidazole-4-carboxamide; X = H, R = NH-cyclohexyl) demonstrated an EC₅₀ of 0.6 μM against metronidazole-sensitive (MtzS) G. lamblia strain WB, equating to approximately 10-fold greater potency than metronidazole (EC₅₀ = 6.1 μM) in the same ATP-bioluminescence assay [1]. Within the same N1-H series, 12k was approximately 8-fold more potent than its closest structural analog 12j (R = NH-cyclopropyl; EC₅₀ = 5.0 μM), indicating a cyclohexyl-specific contribution to target engagement that is not reproduced by the smaller cyclopropyl ring [2]. Compared to its N1-methyl counterpart 8k (X = Me, R = NH-cyclohexyl; EC₅₀ = 4.9 μM), 12k also showed an approximately 8-fold potency advantage, demonstrating that the N1-H status is critical for activity in this scaffold [3].
| Evidence Dimension | Antiparasitic potency: EC₅₀ against MtzS G. lamblia WB |
|---|---|
| Target Compound Data | 12k EC₅₀ = 0.6 μM (pEC₅₀ 6.22 ± 0.03) |
| Comparator Or Baseline | Metronidazole EC₅₀ = 6.1 μM; 8k EC₅₀ = 4.9 μM; 12j EC₅₀ = 5.0 μM |
| Quantified Difference | ~10-fold more potent than metronidazole; ~8-fold more potent than 8k; ~8-fold more potent than 12j |
| Conditions | ATP-bioluminescence assay; 48 h anaerobic incubation at 37 °C; G. lamblia WB trophozoites |
Why This Matters
A 10-fold potency gain over the clinical standard enables lower effective concentrations in preclinical models and may translate to reduced systemic exposure requirements.
- [1] Jarrad AM, et al. Eur J Med Chem. 2016;120:353-362. Table 1; Section 3.2 (4(5)-nitroimidazole series). EC₅₀ data for compound 12k vs. metronidazole vs. 8k vs. 12j. View Source
- [2] Jarrad AM, et al. Eur J Med Chem. 2016;120:353-362. Table 1: 12j EC₅₀ (G. lamblia WB) = 5.0 μM; 12k EC₅₀ = 0.6 μM. View Source
- [3] Jarrad AM, et al. Eur J Med Chem. 2016;120:353-362. Table 1: 8k EC₅₀ (G. lamblia WB) = 4.9 μM; discussion in Section 3.1. View Source
